Octopamine hydrochloride

Übersicht

Beschreibung

Octopamine hydrochloride is an organic compound that functions as a neurotransmitter, neuromodulator, and neurohormone. It is structurally similar to norepinephrine and is found in trace amounts in mammals, but it plays a significant role in the nervous systems of invertebrates. Octopamine was first identified in the salivary glands of the octopus, which is how it got its name .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octopamine hydrochloride typically involves the reaction of phenol with aminoacetonitrile hydrochloride in the presence of a Lewis acid catalyst. The intermediate product is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of nonpolar solvents and high-pressure autoclaves to ensure high efficiency, low cost, and stable quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.

Reduction: It can be reduced to form various amines.

Substitution: The hydroxyl group in octopamine can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Various reagents such as alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Substituted phenethylamines.

Wissenschaftliche Forschungsanwendungen

Neurobiology and Behavioral Studies

Octopamine is known to play a crucial role in the nervous systems of invertebrates. Research has shown that octopamine receptors are integral to various physiological processes, including memory, aggression, and sleep regulation in insects.

Case Study: Insect Behavior

A study on Drosophila melanogaster (fruit flies) demonstrated that octopamine mediates starvation-induced hyperactivity, resembling foraging behavior. This hyperactivity is linked to the activation of octopamine receptors, highlighting the compound's role in energy regulation and survival strategies during food scarcity .

Table 1: Octopamine Receptor Functions in Insects

Obesity Treatment

Octopamine hydrochloride has garnered attention as a dietary supplement for weight management. It acts as an adrenergic agonist, stimulating fat metabolism and potentially aiding in obesity treatment.

Case Study: Anti-Obesity Effects

In a study involving high-fat diet-induced obesity in mice, the administration of this compound resulted in significant weight loss and reduced fat accumulation. The treatment also lowered liver weight and levels of alanine aminotransferase and total cholesterol, suggesting a protective effect against metabolic disorders associated with obesity .

Table 2: Effects of this compound on Obesity Models

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight | Increased | Decreased |

| Liver Weight | Increased | Decreased |

| Alanine Aminotransferase Levels | Elevated | Lowered |

| Total Cholesterol Levels | Elevated | Lowered |

Insecticides Development

Given its role in insect physiology, octopamine receptors are being explored as targets for developing new insecticides. The specificity of octopamine receptors in insects presents an opportunity to create selective insecticides that minimize harm to non-target species.

Case Study: In Silico Screening

Research involving the Anopheles gambiae octopamine receptor demonstrated that virtual screening of compounds could identify potential insecticides targeting these receptors. This approach utilizes homology models to predict binding affinities and efficacy against mosquito larvae .

Oxidative Stress Resistance

Recent studies indicate that octopamine enhances oxidative stress resistance through signaling pathways involving transcription factors like DAF-16/FOXO. This mechanism is particularly relevant in organisms undergoing dietary restrictions or stress conditions.

Case Study: C. elegans

In Caenorhabditis elegans, administration of octopamine was found to increase resistance to oxidative stress by promoting the nuclear translocation of DAF-16, suggesting that octopamine plays a protective role during metabolic stress .

Wirkmechanismus

Octopamine hydrochloride exerts its effects by binding to and activating specific receptors on the surface of cells. In invertebrates, it primarily interacts with octopamine receptors, which are similar to adrenergic receptors in mammals. These interactions lead to the activation of signaling pathways that regulate various physiological and behavioral processes .

Vergleich Mit ähnlichen Verbindungen

Norepinephrine: Structurally similar and functions as a neurotransmitter in mammals.

Tyramine: Another biogenic amine that shares structural similarities with octopamine.

Phenylethanolamine: A related compound with similar chemical properties.

Uniqueness: Octopamine hydrochloride is unique in its role as a major “fight-or-flight” neurohormone in invertebrates, whereas norepinephrine serves this function in mammals. Additionally, octopamine has distinct applications in scientific research, particularly in the study of invertebrate physiology and behavior .

Biologische Aktivität

Octopamine hydrochloride (CAS 770-05-8) is a biogenic amine that plays a significant role in various biological processes, particularly in invertebrates. It is structurally related to norepinephrine and functions primarily as an adrenoceptor agonist. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

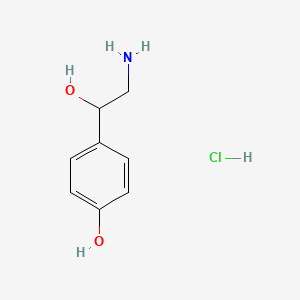

Chemical Structure : this compound is chemically defined as α-(Aminomethyl)-4-hydroxybenzenemethanol hydrochloride. It is characterized by a purity of ≥99% and is classified as an endogenous neuromodulatory amine found in both invertebrates and certain plant sources .

Mechanisms of Action :

- Adrenoceptor Activation : Octopamine primarily activates β3 adrenoceptors, stimulating lipolysis in mammalian adipocytes. Interestingly, it has a dual effect on glucose transport; while it inhibits glucose transport via β3 receptor activation, it stimulates transport when oxidized by monoamine oxidase (MAO) .

- Neurotransmitter Role : In insects, octopamine acts as a neurotransmitter influencing various behaviors such as locomotion, aggression, and grooming. It binds to distinct octopamine receptors, including OctαR and OctβR, which are analogous to mammalian adrenergic receptors .

Physiological Effects

Octopamine's biological activity manifests through several physiological effects:

- Weight Management : Research involving obese Zucker rats demonstrated that intraperitoneal administration of p-octopamine resulted in significant weight loss without adverse effects. This was evidenced by a reduction in lipid droplet formation in adipocytes .

- Motor Activity : In Drosophila, octopamine regulates locomotor activity and grooming behaviors. Mutant flies with reduced Octα2R expression exhibited decreased locomotion and increased grooming frequency .

- Circadian Influence : Studies have shown that octopamine affects mosquito hearing and mating behaviors in a circadian-dependent manner. Higher sensitivity to octopamine was observed during specific times of the day, influencing auditory responses and flagellar stiffness .

Table 1: Summary of Key Studies on this compound

Therapeutic Applications

The biological activities of octopamine suggest potential therapeutic applications:

- Weight Loss Treatments : Given its role in stimulating lipolysis and reducing adipose tissue formation, octopamine could be explored as a treatment for obesity.

- Neurological Disorders : Its neuromodulatory effects on motor activity may provide insights into therapies for conditions affecting movement disorders.

Eigenschaften

IUPAC Name |

4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZXCBVHLCWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033803 | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

770-05-8, 104-14-3 | |

| Record name | (±)-Octopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopamine DL-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of octopamine hydrochloride and what are its downstream effects?

A1: this compound acts as an adrenergic agonist, primarily targeting octopamine receptors in invertebrates. [] While its specific signaling pathways vary depending on the target tissue and species, octopamine generally mimics the effects of norepinephrine and epinephrine in mammals. Binding of this compound to its receptors can trigger a range of physiological responses, including modulation of heart rate, mobilization of energy stores, and regulation of neuronal activity. []

Q2: Can you provide information about the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: The molecular formula for this compound is C8H12NO2+.Cl-. [] Its molecular weight is 189.64 g/mol. While spectroscopic data is not provided in the provided abstracts, techniques like NMR and IR spectroscopy are commonly employed to confirm the structure and purity of synthesized this compound. [] For example, 1H NMR and 1H-1H COSY spectra can be used to assign hydrogen atoms within the molecule. []

Q3: How does the presence of d-fructose in aqueous solutions affect the taste and perceived bitterness of this compound?

A3: Research suggests that the addition of d-fructose to aqueous solutions containing this compound can alter its taste profile by increasing its perceived bitterness. [] This change is attributed to interactions between the sugar and the active components, influencing the overall solution properties like apparent specific volume and intrinsic viscosity. [] Molecular docking studies on the bitter taste receptor TAS2R38 have provided evidence for strong interactions between synephrine-HCl (structurally similar to octopamine) and the receptor, further supporting the observed increase in bitterness. []

Q4: What are the common analytical methods used to characterize and quantify this compound in various matrices?

A4: Several analytical techniques are employed to characterize and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for purity determination, utilizing an internal standard like ethyl paraben for accurate quantification. [] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is another robust method for evaluating this compound in both bulk and formulated products, such as tablets. [] This method offers high accuracy and sensitivity, enabling the detection of low concentrations of the compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.